
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one is a chemical compound with a unique structure that includes a benzothiazole ring substituted with a 3-chloro-2-hydroxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one typically involves the reaction of benzothiazole with 3-chloro-2-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or hydroxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, amines, thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Major Products
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include dechlorinated compounds or alcohols.
Applications De Recherche Scientifique
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism by which 3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In microbial cells, it can disrupt the cell wall integrity, leading to cell lysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(3-chloro-2-hydroxypropyl)isocyanurate: Similar in having multiple 3-chloro-2-hydroxypropyl groups but differs in the core structure.
Bisphenol A (3-chloro-2-hydroxypropyl) ether: Shares the 3-chloro-2-hydroxypropyl group but has a bisphenol A core.
Uniqueness
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one is unique due to its benzothiazole core, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
72617-44-8 |
|---|---|
Formule moléculaire |
C10H10ClNO2S |
Poids moléculaire |
243.71 g/mol |
Nom IUPAC |
3-(3-chloro-2-hydroxypropyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C10H10ClNO2S/c11-5-7(13)6-12-8-3-1-2-4-9(8)15-10(12)14/h1-4,7,13H,5-6H2 |
Clé InChI |
FJUYAQHNMOXMSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=O)S2)CC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


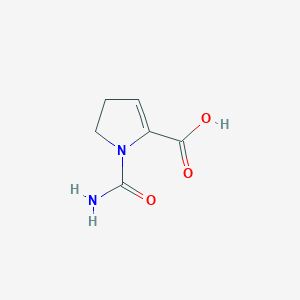

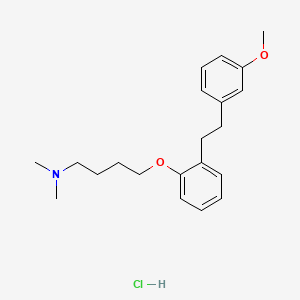

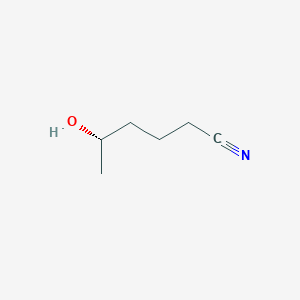
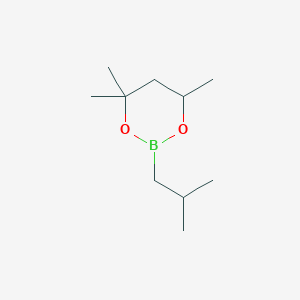
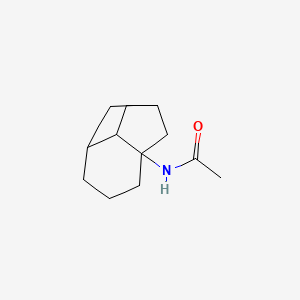
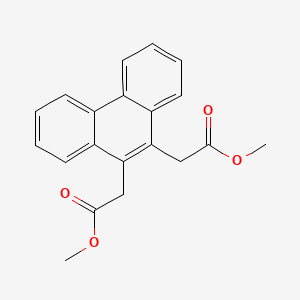

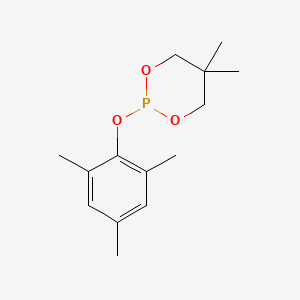

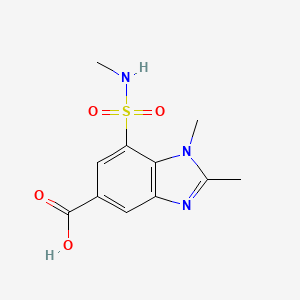

![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)
